Sodium (R)-3-hydroxybutanoate

Description

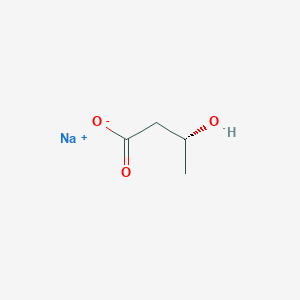

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3R)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPUSGBJDWCHKC-AENDTGMFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929269 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13613-65-5 | |

| Record name | Sodium (R)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolic and Signaling Roles of Sodium (R)-3-hydroxybutanoate: A Technical Guide

Abstract

Sodium (R)-3-hydroxybutanoate, the sodium salt of the endogenous ketone body D-β-hydroxybutyrate, is a pivotal molecule in human metabolism. It serves not only as a vital alternative energy substrate to glucose but also functions as a potent signaling molecule, influencing a myriad of cellular processes. This technical guide provides an in-depth exploration of the multifaceted role of this compound in metabolism, intended for researchers, scientists, and professionals in drug development. This document details its metabolic pathways, its function as a signaling molecule through receptor-mediated and epigenetic mechanisms, and its physiological effects on key metabolic parameters. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this expanding field.

Introduction

Under conditions of carbohydrate restriction, such as fasting, prolonged exercise, or adherence to a ketogenic diet, the body shifts its primary energy source from glucose to fatty acids. The hepatic metabolism of fatty acids results in the production of ketone bodies, principally acetoacetate (AcAc) and (R)-3-hydroxybutanoate, also known as D-β-hydroxybutyrate (D-BHB).[1] this compound is the sodium salt of this biologically active enantiomer.[2] While historically viewed as a simple carrier of energy from the liver to extrahepatic tissues, recent research has unveiled its complex role as a signaling molecule with pleiotropic effects on cellular function and gene expression.[3][4] This guide will elucidate the core metabolic and signaling functions of this critical molecule.

Metabolic Role of (R)-3-hydroxybutanoate

Ketogenesis: The Synthesis of (R)-3-hydroxybutanoate

(R)-3-hydroxybutanoate is synthesized in the mitochondria of hepatocytes from acetyl-CoA derived from the β-oxidation of fatty acids. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA lyase then cleaves HMG-CoA to produce acetoacetate and acetyl-CoA. Finally, acetoacetate is reduced to (R)-3-hydroxybutanoate by the enzyme β-hydroxybutyrate dehydrogenase, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[5]

Ketolysis: Utilization as an Energy Substrate

(R)-3-hydroxybutanoate is released from the liver into the bloodstream and transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, for use as an energy source.[6] Within the mitochondria of these tissues, (R)-3-hydroxybutanoate is oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase. Acetoacetate is then converted to acetoacetyl-CoA by succinyl-CoA:3-oxoacid CoA-transferase (SCOT). Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA, which then enter the tricarboxylic acid (TCA) cycle for ATP production.[7]

Signaling Roles of (R)-3-hydroxybutanoate

Beyond its metabolic role, (R)-3-hydroxybutanoate functions as a signaling molecule, modulating cellular processes through receptor-mediated and epigenetic mechanisms.

Receptor-Mediated Signaling

(R)-3-hydroxybutanoate acts as a ligand for at least two G-protein coupled receptors (GPCRs): Hydroxycarboxylic Acid Receptor 2 (HCA2, also known as GPR109A) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[8][9]

Activation of HCA2 by (R)-3-hydroxybutanoate in adipocytes leads to the coupling of the inhibitory G-protein, Gαi. This inhibits adenylyl cyclase activity, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The downstream effect is the dephosphorylation and inactivation of hormone-sensitive lipase (HSL), leading to a potent anti-lipolytic effect and a reduction in the release of free fatty acids from adipose tissue.[10][11] In other cell types, such as immune cells, HCA2 activation can trigger anti-inflammatory signaling cascades.[12][13]

In pancreatic β-cells, activation of FFAR3 by (R)-3-hydroxybutanoate also couples to the Gαi/o protein. This signaling cascade leads to the inhibition of glucose-stimulated insulin secretion.[9][14] Conversely, in intestinal L-cells, FFAR3 activation can promote the secretion of glucagon-like peptide-1 (GLP-1).[15] The precise downstream effectors of FFAR3 signaling are still under active investigation.

Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition

(R)-3-hydroxybutanoate is a direct inhibitor of class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[5][16] By inhibiting HDACs, (R)-3-hydroxybutanoate promotes histone hyperacetylation, leading to a more open chromatin structure and increased transcription of specific genes. This epigenetic modification has been shown to upregulate genes involved in oxidative stress resistance, such as FOXO3A and MT2.[5][16]

Physiological Effects and Quantitative Data

The administration of exogenous this compound or its precursors leads to measurable changes in key metabolic parameters.

Data Presentation

The following tables summarize quantitative data from human studies investigating the effects of exogenous (R)-3-hydroxybutanoate administration.

Table 1: Effects of Exogenous (R)-3-hydroxybutanoate on Blood Ketone and Glucose Levels

| Study Population | Intervention | Peak Blood BHB (mM) | Time to Peak (hours) | Change in Blood Glucose | Reference |

| Healthy Adults | Single dose of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate (ketone ester) at 714 mg/kg | 3.30 ± 0.25 | 1-2 | Decrease | [6] |

| Healthy Adults | Single dose of ketone monoester (0.3 g/kg) | ~2.0 | Not specified | No significant change in fasted state | [2] |

| Type 2 Diabetes | 14-day supplementation with ketone monoester (15g, 3x/day) | Not specified | Not applicable | No significant improvement in glycemic control | [2] |

| Healthy Adults | Single dose of ketone ester (714 mg/kg) | Not specified | ~1 | Not the primary outcome | [17] |

Table 2: Effects of Exogenous (R)-3-hydroxybutanoate on Insulin and Glucagon

| Study Population | Intervention | Change in Insulin | Change in Glucagon | Reference | | :--- | :--- | :--- | :--- | | Healthy Males | Oral D/L-3-hydroxybutyrate | Increased | Not measured |[15] | | Human and Mouse Islets (in vitro) | Acute treatment with R-βHB | Increased basal secretion | Decreased |[18][19] | | Adults with Type 2 Diabetes | Acute ingestion of ketone monoester | Increased | Not specified |[2] |

Experimental Protocols

Quantification of Blood β-hydroxybutyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a robust method for the precise quantification of β-hydroxybutyrate in blood samples.[1][3]

Western Blot Analysis of Hormone-Sensitive Lipase (HSL) Phosphorylation

This protocol details the steps to assess the phosphorylation status of HSL in adipose tissue explants or cultured adipocytes following treatment with (R)-3-hydroxybutanoate.[20][21]

Conclusion and Future Directions

This compound is a remarkable molecule that transcends its role as a mere metabolic fuel. Its capacity to act as a signaling molecule, influencing lipolysis, hormone secretion, and gene expression, opens up exciting avenues for therapeutic intervention in a range of metabolic and inflammatory diseases. The data presented in this guide underscore the potent physiological effects of elevating circulating (R)-3-hydroxybutanoate levels. The provided experimental protocols offer a foundation for researchers to further unravel the intricate mechanisms of action of this fascinating metabolite. Future research should focus on elucidating the full spectrum of downstream signaling pathways activated by (R)-3-hydroxybutanoate in various cell types and on conducting long-term clinical trials to establish the safety and efficacy of exogenous ketone supplementation for the management of chronic diseases. The development of more palatable and bioavailable forms of exogenous ketones will also be crucial for their translation into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. FFAR3 modulates insulin secretion and global gene expression in mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Free fatty acid receptors as therapeutic targets for the treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The New Ketone Alphabet Soup: BHB, HCA, and HDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Exogenous Ketone Administration Versus Dietary Carbohydrate Restriction on Myocardial Glucose Suppression: A Crossover Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Beta-Hydroxybutyrate Promotes Basal Insulin Secretion While Decreasing Glucagon Secretion in Mouse and Human Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

Sodium (R)-3-hydroxybutanoate: An In-depth Technical Guide to its Role as an Alternative Energy Source

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium (R)-3-hydroxybutanoate, the sodium salt of the ketone body beta-hydroxybutyrate (BHB), is emerging as a significant molecule of interest beyond its traditional role as an alternative metabolic fuel. During periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet, (R)-3-hydroxybutanoate becomes a crucial energy substrate for extrahepatic tissues, including the brain, heart, and skeletal muscle.[1][2] Beyond its energetic contributions, recent research has unveiled its multifaceted role as a signaling molecule, exerting influence over a variety of cellular processes including inflammation, oxidative stress, and gene expression.[1][3] This technical guide provides a comprehensive overview of the core metabolic and signaling functions of this compound, presents quantitative data on its pharmacokinetic profile and physiological effects, details key experimental protocols for its study, and visualizes its intricate signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this versatile molecule.

Introduction: The Rise of Ketone Bodies as Bioactive Molecules

Ketone bodies, comprising (R)-3-hydroxybutanoate, acetoacetate, and acetone, are produced primarily in the liver from the oxidation of fatty acids.[3][4] While historically viewed as simple energy carriers, a paradigm shift has occurred, recognizing them as key regulators of cellular homeostasis and signaling.[5] this compound, as a stable and readily bioavailable form of the principal ketone body, offers a practical means to induce a state of nutritional ketosis for both research and potential therapeutic applications.[6][7] This guide will delve into the fundamental biochemistry, physiological impact, and experimental investigation of this compound.

Metabolic Fate: From Ingestion to Cellular Energy

Upon oral administration, this compound dissociates, and (R)-3-hydroxybutanoate is readily absorbed into the bloodstream. It is then transported to extrahepatic tissues via monocarboxylate transporters (MCTs).[8] Within the mitochondrial matrix of target cells, (R)-3-hydroxybutanoate is converted back to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase. Acetoacetate is subsequently converted to two molecules of acetyl-CoA by succinyl-CoA:3-oxoacid-CoA transferase (SCOT) and acetyl-CoA acetyltransferase (ACAT).[3] These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle to generate ATP.[3]

Data Presentation: Quantitative Insights into the Effects of Exogenous Ketones

The administration of exogenous ketones, including this compound and related ketone esters, elicits predictable and quantifiable changes in blood chemistry and metabolism. The following tables summarize key pharmacokinetic parameters and metabolic responses observed in human and animal studies.

Table 1: Pharmacokinetic Parameters of Exogenous Ketone Administration in Humans

| Parameter | Ketone Ester ((R)-3-hydroxybutyl (R)-3-hydroxybutanoate) | Ketone Salts (Sodium/Potassium βHB) | Reference(s) |

| Dose | 140 - 714 mg/kg | ~12 - 24 g βHB | [1][9] |

| Cmax (mM) | 2.8 - 3.3 | 1.0 | [9] |

| Tmax (hours) | 1 - 2.5 | Not specified | [1] |

| Half-life (T½) (hours) | 0.8 - 3.1 | Not specified | [1] |

Table 2: Effects of Exogenous Ketone Administration on Blood Metabolites in Humans

| Metabolite | Change Following Ketone Administration | Magnitude of Change | Reference(s) |

| Blood Glucose | Decrease | ~0.5 - 1.0 mM reduction | [3][10] |

| Free Fatty Acids (FFA) | Decrease | ~0.3 mM reduction | [3] |

| Triglycerides (TG) | Decrease | ~0.2 mM reduction | [3] |

Table 3: Effects of Sodium Butyrate (a related short-chain fatty acid) on Neuroprotection in a Mouse Model of Cerebral Ischemia/Reperfusion Injury

| Parameter | Control (Ischemia) | Sodium Butyrate (10 mg/kg) | Reference(s) |

| Neurological Deficit Score | High | Significantly Reduced (p < 0.01) | [3] |

| Infarct Volume | Large | Significantly Reduced | [3] |

| Malondialdehyde (MDA) Level | Elevated | Significantly Reduced | [3] |

| Superoxide Dismutase (SOD) Activity | Decreased | Significantly Increased | [3] |

| IL-1β, TNF-α, IL-8 Levels | Elevated | Significantly Reduced | [3] |

| Bcl-2/Bax Ratio | Decreased | Significantly Increased | [3] |

Signaling Pathways of (R)-3-hydroxybutanoate

Beyond its role in energy metabolism, (R)-3-hydroxybutanoate functions as a signaling molecule, primarily through two well-characterized pathways: inhibition of histone deacetylases (HDACs) and activation of the G-protein coupled receptor 109A (GPR109A).

Histone Deacetylase (HDAC) Inhibition

(R)-3-hydroxybutanoate is a direct inhibitor of class I histone deacetylases (HDACs).[4][5] By inhibiting HDACs, (R)-3-hydroxybutanoate promotes histone hyperacetylation, leading to a more open chromatin structure and the transcription of specific genes. This has been shown to upregulate the expression of genes involved in antioxidant responses, such as FOXO3A and metallothionein 2.[11]

GPR109A (HCAR2) Activation

(R)-3-hydroxybutanoate is an endogenous ligand for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2).[12] GPR109A is expressed on various cell types, including adipocytes and immune cells.[1] Activation of GPR109A by (R)-3-hydroxybutanoate in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis. This creates a negative feedback loop that regulates fatty acid release from adipose tissue.[1] In immune cells, GPR109A activation has been linked to anti-inflammatory effects.[12]

References

- 1. The Population Pharmacokinetics of d-β-hydroxybutyrate Following Administration of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Sodium Butyrate against Cerebral Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Effects of Sodium Butyrate through Suppressing Neuroinflammation and Modulating Antioxidant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of β-hydroxybutyrate and β-hydroxy-β-methylbutyrate in human whole blood using hydrophilic interaction liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 11. Print Preview [labs.allinahealth.org]

- 12. Impact of Sodium Ingestion During Exercise on Endurance Performance: A Systematic Review [article.sapub.org]

An In-depth Technical Guide on the Endogenous Production of (R)-3-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous production of (R)-3-hydroxybutyrate (β-hydroxybutyrate), a key ketone body with crucial roles in metabolism and cellular signaling. This document details the biochemical pathways of its synthesis, regulatory mechanisms, and methodologies for its quantification in biological samples.

Introduction

(R)-3-hydroxybutyrate is a vital alternative energy source to glucose, particularly for the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Synthesized predominantly in the liver mitochondria from the breakdown of fatty acids, its production is a critical metabolic adaptation to carbohydrate restriction.[3][4] Beyond its role as an energy substrate, (R)-3-hydroxybutyrate functions as a signaling molecule, influencing gene expression, inflammation, and oxidative stress.[5][6] This guide will delve into the core aspects of its endogenous production, providing the necessary technical details for researchers in the field.

Biochemical Pathway of (R)-3-Hydroxybutyrate Synthesis (Ketogenesis)

The synthesis of (R)-3-hydroxybutyrate occurs through the ketogenesis pathway, primarily within the mitochondria of hepatocytes. The process begins with the mobilization of fatty acids from adipose tissue, which are then transported into the liver and undergo β-oxidation to produce acetyl-CoA.[3]

The key enzymatic steps of ketogenesis are as follows:

-

Thiolase (Acetyl-CoA C-acetyltransferase): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

-

HMG-CoA Synthase (Hydroxymethylglutaryl-CoA synthase): A third molecule of acetyl-CoA is added to acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is the rate-limiting step in ketone body synthesis.[7][8][9]

-

HMG-CoA Lyase: HMG-CoA is cleaved to produce acetoacetate and acetyl-CoA.

-

β-hydroxybutyrate Dehydrogenase (BDH1): Acetoacetate is reversibly reduced to (R)-3-hydroxybutyrate, a reaction that is dependent on the mitochondrial NADH/NAD+ ratio.[10]

The resulting (R)-3-hydroxybutyrate is then transported out of the liver to be utilized by extrahepatic tissues.[2]

Regulation of Endogenous (R)-3-Hydroxybutyrate Production

The production of (R)-3-hydroxybutyrate is tightly regulated by hormonal and substrate availability.

-

Hormonal Control:

-

Insulin: Low insulin levels, characteristic of fasting or a low-carbohydrate diet, are a primary trigger for ketogenesis. Insulin inhibits the mobilization of fatty acids from adipose tissue and suppresses the expression of HMG-CoA synthase.[4][7]

-

Glucagon: High glucagon levels promote ketogenesis by stimulating fatty acid oxidation.[7]

-

-

Substrate Availability:

-

Fatty Acids: An increased influx of fatty acids to the liver provides the necessary substrate (acetyl-CoA) for ketogenesis.

-

Oxaloacetate: During periods of low carbohydrate availability, oxaloacetate is diverted towards gluconeogenesis, reducing its availability for the citric acid cycle. This leads to an accumulation of acetyl-CoA, which is then shunted into the ketogenesis pathway.[3]

-

-

Transcriptional Regulation: The expression of the rate-limiting enzyme, HMG-CoA synthase, is regulated by transcription factors such as peroxisome proliferator-activated receptor alpha (PPARα) and is suppressed by insulin signaling pathways.[4]

Quantitative Data on (R)-3-Hydroxybutyrate

The concentration of (R)-3-hydroxybutyrate in the blood varies significantly depending on the physiological state.

| Condition | Typical (R)-3-Hydroxybutyrate Concentration (mM) | Reference |

| Normal, fed state | 0.2 - 0.5 | [1][11] |

| 24-hour fast | ~1.0 | [11] |

| Prolonged fasting (several days) | 5 - 7 | [1] |

| Ketogenic diet | 1 - 4 | [11] |

| Diabetic ketoacidosis | 10 - 20 or higher | [1] |

Table 1: Physiological Concentrations of (R)-3-Hydroxybutyrate in Human Blood.

| Parameter | Value | Reference |

| Lower Limit of Quantification (GC-MS) | 0.05 mM | [1] |

| Elimination half-life (after exogenous administration) | 0.8 - 3.1 hours | [1][12] |

Table 2: Pharmacokinetic and Analytical Parameters for (R)-3-Hydroxybutyrate.

Experimental Protocols for Quantification

Accurate quantification of (R)-3-hydroxybutyrate is essential for research and clinical applications. Below are detailed methodologies for common analytical techniques.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of (R)-3-hydroxybutyrate in biological matrices.[13][14]

5.1.1. Sample Preparation (Human Plasma) [14]

-

Transfer 10 µL of plasma or serum to a microcentrifuge tube.

-

Add 10 µL of a 25 µM internal standard mix (containing a stable isotope-labeled analog of 3-hydroxybutyrate).

-

Add 30 µL of water and vortex to homogenize.

-

Add 200 µL of ice-cold extraction solution (50% methanol in water, v/v) for protein precipitation.

-

Vortex thoroughly.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

5.1.2. LC-MS/MS Conditions [14]

-

LC Column: A reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used.[13][14]

-

Mobile Phase A: 0.0125% acetic acid in water.

-

Mobile Phase B: 0.0125% acetic acid in 60:40 water:methanol (v/v).

-

Flow Rate: 0.34 mL/min (can be adjusted during the gradient).

-

Gradient: A gradient from low to high organic content is typically used to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for the analysis of ketone bodies.[15][16]

5.2.1. Sample Preparation and Derivatization [1]

-

To a plasma sample, add an internal standard (e.g., 1,4-butanediol).

-

Perform a liquid-liquid extraction.

-

The extract is then derivatized to increase the volatility of the analytes. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the sealed sample at 60°C for 5 minutes to complete the derivatization.

5.2.2. GC-MS Conditions

-

GC Column: A capillary column suitable for separating the derivatized analytes.

-

Injection Mode: Split or splitless injection.

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds.

-

Mass Spectrometer: A mass spectrometer operating in electron impact (EI) mode is typically used.

Enzymatic Assay

Enzymatic assays offer a simpler and more accessible method for quantifying (R)-3-hydroxybutyrate, often available in kit formats.[9][17][18]

5.3.1. Principle

The assay is based on the activity of β-hydroxybutyrate dehydrogenase (BDH1), which catalyzes the oxidation of (R)-3-hydroxybutyrate to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.

5.3.2. General Protocol (using a commercial kit as an example) [9]

-

Sample Preparation:

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of (R)-3-hydroxybutyrate.

-

Reaction Setup:

-

In a 96-well plate, add samples and standards to separate wells.

-

Prepare a reaction mix containing β-hydroxybutyrate dehydrogenase, NAD+, and a probe or substrate for colorimetric or fluorometric detection.

-

Add the reaction mix to all wells.

-

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 10-30 minutes), protected from light.

-

Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculation: Determine the concentration of (R)-3-hydroxybutyrate in the samples by comparing their readings to the standard curve.

Enzyme Activity Assays

Assessing the activity of key enzymes in the ketogenesis pathway can provide insights into the regulation of (R)-3-hydroxybutyrate production.

HMG-CoA Synthase Activity Assay

Principle: This assay measures the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. A common method involves using radiolabeled [14C]acetyl-CoA and measuring its incorporation into HMG-CoA.[5]

Protocol Outline: [5]

-

Enzyme Preparation: Prepare a cell or tissue lysate containing HMG-CoA synthase.

-

Reaction Mixture: Prepare a reaction buffer containing acetoacetyl-CoA and [14C]acetyl-CoA.

-

Reaction: Initiate the reaction by adding the enzyme preparation and incubate at 37°C.

-

Termination: Stop the reaction with an acid (e.g., perchloric acid).

-

Separation: Separate the radiolabeled HMG-CoA product from the unreacted [14C]acetyl-CoA using thin-layer chromatography (TLC).

-

Quantification: Quantify the radioactivity of the HMG-CoA spot using liquid scintillation counting.

β-hydroxybutyrate Dehydrogenase (BDH1) Activity Assay

Principle: This assay measures the rate of oxidation of (R)-3-hydroxybutyrate to acetoacetate, coupled with the reduction of NAD+ to NADH. The increase in NADH absorbance at 340 nm is monitored.[7][19]

Protocol Outline: [19]

-

Reagent Preparation:

-

Prepare a Tris-HCl buffer (e.g., 100 mM, pH 7.8).

-

Prepare solutions of (R,S)-3-hydroxybutyrate and NAD+.

-

-

Reaction Setup: In a cuvette, combine the buffer, (R,S)-3-hydroxybutyrate solution, and NAD+ solution.

-

Reaction Initiation: Add the enzyme sample to the cuvette and immediately start monitoring the absorbance at 340 nm.

-

Data Analysis: Calculate the rate of change in absorbance over time to determine the enzyme activity.

(R)-3-Hydroxybutyrate as a Signaling Molecule

Beyond its metabolic role, (R)-3-hydroxybutyrate acts as a signaling molecule, exerting its effects through several mechanisms:

-

Histone Deacetylase (HDAC) Inhibition: (R)-3-hydroxybutyrate is an endogenous inhibitor of class I and IIa HDACs, leading to changes in gene expression that can have neuroprotective and anti-inflammatory effects.[20]

-

G-Protein Coupled Receptor (GPCR) Activation: It is a ligand for the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3), which are involved in modulating lipolysis and inflammation.[15][20]

-

NLRP3 Inflammasome Inhibition: (R)-3-hydroxybutyrate can suppress the activation of the NLRP3 inflammasome, thereby reducing the production of pro-inflammatory cytokines.[20]

Conclusion

The endogenous production of (R)-3-hydroxybutyrate is a fundamental metabolic process with far-reaching implications for energy homeostasis and cellular signaling. A thorough understanding of its synthesis, regulation, and quantification is paramount for researchers and drug development professionals exploring its therapeutic potential in a variety of pathological conditions. The methodologies and data presented in this guide provide a solid foundation for further investigation into this multifaceted molecule.

References

- 1. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmrservice.com [bmrservice.com]

- 4. Regulation of HMG-CoA synthase and HMG-CoA reductase by insulin and epidermal growth factor in HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. cohesionbio.com [cohesionbio.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. bmrservice.com [bmrservice.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

Stereospecific Properties of Sodium (R)-3-hydroxybutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium (R)-3-hydroxybutanoate, the sodium salt of the naturally occurring D-β-hydroxybutyrate, is a key ketone body produced during periods of low glucose availability. Beyond its role as an alternative energy source for vital organs such as the brain and heart, it functions as a critical signaling molecule, modulating a variety of cellular processes. Its stereospecific nature is paramount to its biological activity, with the (R)-enantiomer exhibiting distinct properties compared to its (S)-counterpart. This technical guide provides a comprehensive overview of the stereospecific properties of this compound, detailing its synthesis, biological functions, and the experimental protocols for its analysis, intended to support research and drug development endeavors.

Chemical and Physical Properties

The stereocenter at the C3 position of 3-hydroxybutanoate dictates its interaction with biological systems. The (R)-enantiomer is the biologically active form in mammals.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇NaO₃ | |

| Molecular Weight | 126.09 g/mol | |

| CAS Number | 13613-65-5 | |

| Appearance | White solid | |

| Melting Point | 149-155 °C | |

| Synonyms | Sodium (R)-(-)-3-hydroxybutyrate, D-(-)-beta-Hydroxybutyric acid sodium salt |

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through two stereospecific mechanisms: as a ligand for the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), and as an inhibitor of class I and IIa histone deacetylases (HDACs).

GPR109A Signaling Pathway

(R)-3-hydroxybutanoate is an endogenous agonist for GPR109A. The activation of this receptor initiates a cascade of intracellular events with significant implications for inflammation and metabolism. The EC₅₀ for GPR109A activation by β-hydroxybutyrate is in the range of 700-800 µM.

Histone Deacetylase (HDAC) Inhibition

(R)-3-hydroxybutanoate also functions as an endogenous inhibitor of class I and IIa HDACs. This activity is stereospecific and leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This epigenetic modification has been linked to neuroprotective and anti-inflammatory effects.

Experimental Protocols

Synthesis of this compound

1. Asymmetric Hydrogenation of Ethyl Acetoacetate

This method provides high enantioselectivity for the (R)-enantiomer.

-

Protocol:

-

Catalyst Preparation: Prepare the Ru(OAc)₂((R)-BINAP) catalyst in situ or use a pre-formed catalyst.

-

Hydrogenation: In a high-pressure reactor, dissolve ethyl acetoacetate in methanol. Add the Ru(OAc)₂((R)-BINAP) catalyst. Pressurize the reactor with hydrogen gas (e.g., 100 atm) and heat to the desired temperature (e.g., 20-100°C) for a specified time (e.g., 8 hours).

-

Purification of Ethyl (R)-3-hydroxybutanoate: After the reaction, vent the reactor and concentrate the solution under reduced pressure. The crude ethyl (R)-3-hydroxybutanoate can be purified by vacuum distillation.

-

Saponification: Dissolve the purified ethyl (R)-3-hydroxybutanoate in a mixture of water and ethanol. Cool the solution (e.g., to 10°C) and slowly add a stoichiometric amount of sodium hydroxide solution. The reaction temperature can be gradually increased to 55-60°C.

-

Crystallization and Purification: After the saponification is complete, cool the reaction mixture to induce crystallization. The crude this compound can be purified by recrystallization from a solvent such as acetone.

-

2. Enzymatic Synthesis

This method utilizes the stereoselectivity of lipases for the kinetic resolution of racemic esters.

-

Protocol:

-

Transesterification: A mixture of racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol is incubated with an immobilized lipase, such as Candida antarctica lipase B (CAL-B).

-

Reaction Conditions: The reaction is typically carried out under reduced pressure at a mild temperature (e.g., 30°C) to remove the ethanol byproduct and drive the reaction forward.

-

Purification: The resulting (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is separated from the unreacted (S)-ethyl 3-hydroxybutyrate by filtration and evaporation.

-

Hydrolysis: The ester is then hydrolyzed to (R)-3-hydroxybutanoic acid using a suitable method, followed by neutralization with sodium hydroxide to yield the sodium salt.

-

Analytical Methods

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases are commonly used.

-

Protocol:

-

Column: Chiralcel® OD-H or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for normal-phase chiral separations. For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) may be necessary to improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O.

-

Expected Chemical Shifts (for the free acid in D₂O at pH 7.0, shifts for the sodium salt will be similar):

-

~1.21 ppm (doublet, 3H, -CH₃)

-

~2.41 ppm (multiplet, 2H, -CH₂-)

-

~4.16 ppm (multiplet, 1H, -CH(OH)-)

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (for the free acid):

-

~22 ppm (-CH₃)

-

~45 ppm (-CH₂-)

-

~64 ppm (-CH(OH)-)

-

~178 ppm (-COO⁻)

-

-

3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.

-

Analysis Mode: The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-Na]⁻ at m/z 103.04 would be observed.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation. Common fragmentation patterns for hydroxy acids include the loss of water (H₂O) and carbon dioxide (CO₂).

-

Biological Assays

GPR109A Activation Assay

This assay can be used to determine the potency and efficacy of this compound in activating the GPR109A receptor.

-

Cell Line: Use a cell line stably expressing human GPR109A, such as HEK293 cells.

-

Assay Principle: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This can be measured using a variety of commercially available cAMP assay kits (e.g., HTRF, FRET, or ELISA-based).

-

Protocol:

-

Cell Culture: Culture the GPR109A-expressing cells to an appropriate density.

-

Stimulation: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., nicotinic acid) and a negative control (vehicle).

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

-

Conclusion

The stereospecific properties of this compound are fundamental to its diverse biological roles, from cellular metabolism to epigenetic regulation and signal transduction. A thorough understanding of these properties, supported by robust and reproducible experimental methodologies, is crucial for advancing research and development in areas such as metabolic diseases, neurodegenerative disorders, and inflammation. This guide provides a foundational resource for scientists and researchers, offering detailed protocols and a summary of key data to facilitate further investigation into this important endogenous molecule.

chemical structure and properties of Sodium (R)-3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium (R)-3-hydroxybutanoate, an endogenous ketone body, is a crucial energy substrate and a signaling molecule with significant implications for metabolic regulation and cellular function. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside an exploration of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is the sodium salt of the chiral carboxylic acid, (R)-3-hydroxybutanoic acid. The stereochemistry at the C3 position is of paramount biological importance, as the (R)-enantiomer is the naturally occurring form in mammals.

| Identifier | Value |

| IUPAC Name | sodium (3R)-3-hydroxybutanoate[1] |

| CAS Number | 13613-65-5[1] |

| Molecular Formula | C₄H₇NaO₃[1] |

| Molecular Weight | 126.09 g/mol [1] |

| Canonical SMILES | C--INVALID-LINK--O.[Na+][1] |

| InChI Key | NBPUSGBJDWCHKC-AENDTGMFSA-M[1] |

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 149-155 °C | [2] |

| Solubility | Soluble in water. | |

| Appearance | White to off-white solid. | |

| Optical Rotation | [α]²⁰/D ~ -25° (c=1 in H₂O) |

Spectroscopic Data

| Technique | Data and Peak Assignments |

| ¹H NMR | δ (D₂O): ~1.20 (d, 3H, -CH₃), ~2.30-2.50 (m, 2H, -CH₂-COO⁻), ~4.15 (m, 1H, -CH(OH)-) |

| ¹³C NMR | δ (D₂O): ~22 ppm (-CH₃), ~45 ppm (-CH₂-COO⁻), ~65 ppm (-CH(OH)-), ~180 ppm (-COO⁻) |

| FT-IR (ATR) | ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1580 cm⁻¹ (C=O stretch, carboxylate) |

| Mass Spectrometry (ESI-) | m/z: 103.039 [M-Na]⁻ |

Synthesis and Purification

This compound can be synthesized via the hydrolysis of its corresponding ester, ethyl (R)-3-hydroxybutyrate.

Experimental Protocol: Synthesis

This protocol details the base-catalyzed hydrolysis of ethyl (R)-3-hydroxybutyrate.

Materials:

-

Ethyl (R)-3-hydroxybutyrate

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl (R)-3-hydroxybutyrate in 95% ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of a pre-dissolved aqueous solution of sodium hydroxide dropwise to the cooled ester solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting aqueous solution contains this compound. This solution can be used directly for some applications or lyophilized to obtain the solid product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Isopropanol

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Slowly add isopropanol as an anti-solvent to the hot ethanolic solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold isopropanol.

-

Dry the purified crystals under vacuum.

Analytical Methods

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the enantiomeric separation of 3-hydroxybutanoate.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific column and system.

-

For acidic compounds, 0.1% trifluoroacetic acid (TFA) can be added. For basic compounds, 0.1% diethylamine (DEA) can be added.

Procedure:

-

Prepare a standard solution of racemic 3-hydroxybutyric acid and a sample solution of the synthesized this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample solution.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

The enantiomeric excess (e.e.) of the synthesized product can be calculated from the peak areas of the two enantiomers.

Biological Significance

Metabolic Pathways: Ketogenesis and Ketolysis

This compound is a key ketone body produced in the liver during periods of low glucose availability, such as fasting or a ketogenic diet. This process, known as ketogenesis , converts acetyl-CoA derived from fatty acid oxidation into (R)-3-hydroxybutyrate and acetoacetate. These ketone bodies are then transported via the bloodstream to extrahepatic tissues, such as the brain, heart, and skeletal muscle. In these tissues, they undergo ketolysis , where they are converted back to acetyl-CoA to be used as an energy source in the citric acid cycle.

References

The Discovery and History of Ketone Bodies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketone bodies, consisting primarily of acetoacetate (AcAc), β-hydroxybutyrate (βHB), and acetone, are lipid-derived metabolites synthesized predominantly in the liver. Historically viewed as metabolic byproducts of fasting or indicators of pathological states such as diabetic ketoacidosis, contemporary research has unveiled their crucial roles as an alternative energy source for extrahepatic tissues, particularly the brain, and as signaling molecules with diverse physiological functions. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of ketone body metabolism, tailored for professionals in research and drug development.

A Historical Timeline of Discovery

The journey to understanding ketone bodies has been a multi-century endeavor, marked by key clinical observations and groundbreaking biochemical research.

-

1857: Gerhardt's Test and the First Glimpse. The story begins with Charles Gerhardt's observation of a transient red color upon adding ferric chloride to the urine of diabetic patients, a reaction later attributed to acetoacetate.[1][2] This marked the first chemical detection of a "ketone body," though its identity and significance remained unknown.

-

1865: Rothera's Refinement. Decades later, A.C.H. Rothera developed a more sensitive test using sodium nitroprusside, which produced a purple ring in the presence of acetoacetic acid and acetone.[3][4] This test, still known as Rothera's test, became a cornerstone in the qualitative analysis of ketonuria.

-

1874: Kussmaul's Clinical Correlation. Adolf Kussmaul made a pivotal clinical connection, describing a specific pattern of deep, labored breathing ("air hunger") in patients with severe diabetes mellitus, a condition he termed "diabetic coma."[5] This respiratory pattern, now known as Kussmaul breathing, was a physiological response to the severe metabolic acidosis caused by the accumulation of these acidic compounds.

-

Early 20th Century: The Liver as the Source. Through perfusion experiments, Gustav Embden and his colleagues established that the liver is the primary site of ketone body production from fatty acids.[6]

-

1921: The Term "Ketogenic". Rollin Woodyatt identified that starvation or a diet high in fat and low in carbohydrates led to the production of acetone, β-hydroxybutyrate, and acetoacetate by the liver.[7] Shortly after, Russel Wilder at the Mayo Clinic coined the term "ketogenic diet" and utilized it as a treatment for epilepsy.[8]

-

Mid-20th Century: Elucidating the Metabolic Pathways. The intricate biochemical pathways of ketone body synthesis (ketogenesis) and utilization (ketolysis) were largely unraveled by pioneers like Hans Krebs, who also famously elucidated the citric acid cycle.[9]

-

1960s: Cahill's Starvation Studies. George F. Cahill Jr. conducted seminal studies on human metabolism during prolonged fasting, demonstrating the brain's remarkable ability to adapt to using ketone bodies as a primary fuel source, sparing glucose and, consequently, muscle protein.[10][11] His work fundamentally shifted the perception of ketone bodies from mere waste products to vital metabolic substrates.

Quantitative Analysis of Ketone Bodies

The concentration of ketone bodies in biological fluids varies significantly depending on the physiological state. Precise quantification is crucial for both clinical diagnosis and research.

Blood Ketone Body Concentrations

| Physiological/Pathological State | Total Ketone Bodies (mmol/L) | β-Hydroxybutyrate (mmol/L) | Acetoacetate (mmol/L) |

|---|---|---|---|

| Normal (Postprandial) | < 0.5 | < 0.4 - 0.5 | Low |

| Overnight Fast | ~0.1 - 0.27 | ~0.1 | Low |

| Nutritional Ketosis | 0.5 - 3.0 | 0.5 - 3.0 | Varies |

| Prolonged Starvation (several weeks) | 8 - 10 | ~7 - 8 | ~1 - 2 |

| Diabetic Ketoacidosis (DKA) | > 3.0 (often 15-25) | Can exceed 10 (Cut-off for diagnosis often >3.0) | Varies (Ratio of βHB:AcAc increases significantly) |

Urine Ketone Body Concentrations

Urinary ketone levels are a less direct measure of systemic ketosis due to variations in renal clearance and hydration status. However, they are valuable for screening.

| Condition | Acetoacetate (mg/dL) | Acetone (mg/dL) |

|---|---|---|

| Normal | Negative | Negative |

| Ketonuria (Small) | 5 - 20 | 20 |

| Ketonuria (Moderate) | 20 - 40 | - |

| Ketonuria (Large) | > 40 | - |

Key Experimental Protocols

The detection and quantification of ketone bodies have evolved from simple colorimetric tests to highly sophisticated analytical techniques.

Historical Qualitative Tests

-

Principle: Acetoacetic acid and acetone react with sodium nitroprusside in an alkaline medium to produce a purple-colored complex.[3] This test is more sensitive to acetoacetate than acetone and does not detect β-hydroxybutyrate.[3]

-

Reagents:

-

Procedure:

-

Take 5 mL of urine in a test tube.

-

Add approximately 1 gram of Rothera's powder and mix until saturated.

-

Carefully layer 1-2 mL of concentrated ammonium hydroxide on top of the urine mixture.

-

A purple ring at the interface indicates a positive result.[3]

-

-

Principle: Ferric chloride reacts with acetoacetic acid to form a red-colored complex.[1][2] This test is less sensitive than Rothera's test and can produce false positives with salicylates.[4]

-

Reagents:

-

10% Ferric chloride solution.

-

-

Procedure:

-

To 3-5 mL of urine, add 10% ferric chloride solution dropwise. A precipitate of ferric phosphate may form initially.

-

Continue adding ferric chloride until a Bordeaux red color appears, indicating a positive result.

-

To confirm, boil the solution for 5 minutes. If the color disappears, it confirms the presence of acetoacetate (which is converted to acetone upon heating). If the color persists, it is likely due to interfering substances like salicylates.

-

-

Principle: This test involves the oxidation of β-hydroxybutyrate to acetoacetate, which is then detected by Rothera's test. The initial urine sample is boiled to remove pre-existing acetone and acetoacetate.

-

Reagents:

-

Acetic acid

-

Hydrogen peroxide

-

Reagents for Rothera's test

-

-

Procedure:

-

To approximately 10 mL of urine, add a few drops of acetic acid and boil to remove acetone and acetoacetate.

-

Cool the sample and add hydrogen peroxide to oxidize β-hydroxybutyrate to acetoacetate.

-

Perform Rothera's test on the treated sample. A positive result indicates the initial presence of β-hydroxybutyrate.

-

Modern Quantitative Assays

-

Principle: This is the most common method for quantifying βHB in clinical and research settings. The enzyme β-hydroxybutyrate dehydrogenase (HBDH) catalyzes the oxidation of βHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the βHB concentration.[7][10]

-

Generalized Procedure:

-

Sample Preparation: Serum, plasma, or other biological fluids are collected and centrifuged to remove particulate matter.

-

Reaction Setup: A reaction mixture containing β-hydroxybutyrate dehydrogenase, NAD+, and a suitable buffer is prepared.

-

Incubation: The sample is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specified time.

-

Measurement: The absorbance at 340 nm is measured using a spectrophotometer or microplate reader.

-

Quantification: The concentration of βHB in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of βHB.[7][10]

-

-

Principle: GC-MS offers high sensitivity and specificity for the simultaneous quantification of all three ketone bodies. Samples are derivatized to increase volatility, separated by gas chromatography, and then ionized and detected by mass spectrometry.

-

Generalized Procedure:

-

Sample Preparation: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample. Proteins are precipitated, and the supernatant is collected.

-

Derivatization: The ketone bodies are chemically modified to make them suitable for GC analysis.

-

GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the column.

-

MS Detection: The separated components enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used for identification and quantification.[12]

-

Signaling Pathways and Regulatory Mechanisms

The production and utilization of ketone bodies are tightly regulated by hormonal and metabolic signals.

Ketogenesis

Ketogenesis occurs primarily in the mitochondria of hepatocytes. It is stimulated by low insulin and high glucagon levels, which promote the release of free fatty acids from adipose tissue.

References

- 1. dovepress.com [dovepress.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. laboratorytests.org [laboratorytests.org]

- 5. Test for ketone bodies in urine – Histopathology.guru [histopathology.guru]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. What’s the Ideal Ketosis Level for Weight Loss? [healthline.com]

- 8. Fuel metabolism in starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Starvation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring ketone bodies for the monitoring of pathologic and therapeutic ketosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

enzymatic synthesis of (R)-3-hydroxybutyric acid

An In-depth Technical Guide to the Enzymatic Synthesis of (R)-3-Hydroxybutyric Acid

Introduction

(R)-3-hydroxybutyric acid ((R)-3-HB) is a valuable chiral building block in the synthesis of pharmaceuticals, vitamins, antibiotics, and biodegradable polymers like polyhydroxybutyrate (PHB).[1][2] Its importance has driven the development of highly selective and efficient synthetic routes. Enzymatic methods have emerged as superior alternatives to traditional chemical synthesis, offering high enantioselectivity, mild reaction conditions, and environmental sustainability.

This guide provides a comprehensive overview of the core enzymatic strategies for producing (R)-3-hydroxybutyric acid, intended for researchers, scientists, and professionals in drug development and biotechnology. It details the primary biocatalytic approaches, presents quantitative data for comparison, outlines experimental protocols, and visualizes key pathways and workflows. The main enzymatic routes covered are:

-

Asymmetric Reduction of Prochiral Ketones: Utilizing ketoreductases (KREDs) or whole-cell systems to stereoselectively reduce a 4-carbon β-keto ester, typically ethyl acetoacetate.

-

Metabolic Engineering and Whole-Cell Biosynthesis: Engineering microbial hosts like E. coli to produce (R)-3-HB directly from simple carbon sources such as glucose.

-

Kinetic Resolution of Racemic Mixtures: Employing lipases to selectively resolve a racemic mixture of 3-hydroxybutyric acid esters.

Asymmetric Reduction of Ethyl Acetoacetate

The most common and highly effective strategy for synthesizing the precursor to (R)-3-HB is the asymmetric reduction of ethyl acetoacetate (EAA). This reaction is catalyzed by NAD(P)H-dependent ketoreductases (KREDs), which stereoselectively deliver a hydride to the carbonyl group, yielding ethyl (R)-3-hydroxybutyrate ((R)-EHB). The resulting ester can then be easily hydrolyzed to the final acid product.

This process can be performed using isolated enzymes or, more commonly, with whole-cell biocatalysts that contain the necessary reductase enzymes and can intrinsically regenerate the required NAD(P)H cofactor.

Core Reaction & Cofactor Regeneration

The reduction of the ketone requires a stoichiometric amount of a hydride donor, typically NADPH or NADH. Given the high cost of these cofactors, an efficient regeneration system is essential for a viable process.[3] Two common strategies are employed:

-

Enzyme-Coupled Regeneration: A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used in the reaction mixture. This enzyme oxidizes a cheap cosubstrate (e.g., glucose, formate) to regenerate the NADPH/NADH consumed by the ketoreductase.

-

Substrate-Coupled Regeneration: An inexpensive alcohol, such as isopropanol, is added in large excess. The same ketoreductase (or another alcohol dehydrogenase) catalyzes the oxidation of the alcohol to regenerate the cofactor, with acetone as the byproduct.

Data on Whole-Cell Bioreduction Systems

Whole-cell biocatalysis is often preferred as it simplifies the process by housing the reductase and cofactor regeneration systems within the cell, using the organism's own metabolism.

| Microorganism | Substrate (EAA) Conc. | Product (EHB) Conc. | Enantiomeric Excess (e.e.) | Reaction Time | Reference |

| Paracoccus denitrificans | 150 mM | 49 mM | 98.9% | 8 h | [4] |

| Paracoccus denitrificans (Fed-batch) | Intermittent | 124 mM | 88.7% | 104 h | [4] |

| Acetobacter sp. CCTCC M209061 | 10 g/L | ~7.8 g/L (78% yield) | >99% | 12 h | [5] |

| Geotrichum candidum | Not specified | Not specified | High (produces R-form) | Not specified | [5] |

| Baker's Yeast (S. cerevisiae)* | 15 g/L | ~10.3 g/L (69% yield) | 85% | 72 h | [6] |

*Note: Baker's yeast typically produces the (S)-enantiomer, but specific strains or conditions can yield the (R)-form.[5][7]

Experimental Protocol: Whole-Cell Reduction with Paracoccus denitrificans

This protocol is adapted from the methodology for asymmetric reduction of EAA to (R)-EHB using P. denitrificans.[4]

-

Cell Culture and Preparation:

-

Cultivate Paracoccus denitrificans in a suitable growth medium until the desired cell density is reached.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0) and centrifuge again.

-

Resuspend the washed cells in the same buffer to a final concentration of 10 g (dry cell weight) per liter.

-

-

Bioreduction Reaction:

-

In a sealed reaction vessel, combine the cell suspension with ethyl acetoacetate (EAA) to a final concentration of 150 mM.

-

Add sodium nitrate (NO₃⁻) to a final concentration of 100 mM. Nitrate serves as an electron acceptor to induce the desired metabolic state under anaerobic conditions.[4]

-

Ensure the reaction is carried out under anaerobic conditions by purging the vessel with nitrogen gas.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

-

Monitoring and Work-up:

-

Periodically withdraw samples to monitor the concentrations of EAA and (R)-EHB using gas chromatography (GC) with a chiral column to determine enantiomeric excess.

-

After the reaction reaches the desired conversion (e.g., 8 hours), stop the reaction by removing the cells via centrifugation or filtration.

-

Extract the supernatant with an organic solvent such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl (R)-3-hydroxybutyrate.

-

-

Hydrolysis to (R)-3-Hydroxybutyric Acid:

-

The crude (R)-EHB can be hydrolyzed to (R)-3-HB by standard aqueous acid or base-catalyzed methods.

-

Metabolic Engineering for Direct Biosynthesis

An alternative approach involves engineering the metabolic pathways of microorganisms, typically E. coli, to convert simple sugars like glucose directly into (R)-3-hydroxybutyric acid. This method avoids the use of ketoester substrates and leverages the cell's central metabolism.

The core pathway involves three key enzymatic steps starting from acetyl-CoA, a central metabolite derived from glucose:

-

β-Ketothiolase (PhaA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

Acetoacetyl-CoA Reductase (PhaB): An NADPH-dependent reductase that stereoselectively reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

-

Thioesterase/Transferase: An enzyme, such as Propionyl-CoA Transferase (PCT) or TesB, cleaves the CoA thioester to release free (R)-3-hydroxybutyric acid.[1][8]

Data on Engineered Biosynthesis Systems

This approach can achieve high product titers directly from renewable feedstocks.

| Host Organism | Key Genes Expressed | Carbon Source | Product Conc. | Productivity | Enantiomeric Purity | Reference |

| Engineered E. coli | phaA, phaB, pct | Glucose | 1.0 g/L | - | 99.2% | [1] |

| Engineered E. coli | phaA, phaB, pct | Glucose + Acetate | 5.2 g/L | 0.22 g/L/h | 99.2% | [1] |

| Engineered E. coli | phaA, phaB, tesB | Glucose | 6.89 g/L | - | >99% (R) | [8] |

| Engineered E. coli (ΔeutD mutant) | phaA, phaB, tesB | Glucose | 11.2 g/L | - | >99% (R) | [8] |

Experimental Protocol: (R)-3-HB Production in Engineered E. coli

This protocol is a generalized procedure based on the principles described for producing (R)-3-HB in metabolically engineered E. coli.[1][8]

-

Strain Construction:

-

Clone the necessary genes (phaA and phaB from a source like Cupriavidus necator, and a suitable thioesterase like pct or tesB) into an appropriate expression vector.

-

Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)).

-

-

Fermentation Process:

-

Prepare a defined mineral salt medium containing glucose as the primary carbon source and necessary trace elements.

-

Inoculate a seed culture and grow overnight. Use the seed culture to inoculate the main bioreactor.

-

Run the fermentation under controlled conditions (e.g., 37°C, pH 7.0, controlled dissolved oxygen).

-

When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), induce gene expression by adding an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

If using a CoA transferase like PCT, supplement the medium with acetate to act as a CoA acceptor, which can significantly boost production.[1]

-

Continue the fermentation for 24-48 hours post-induction.

-

-

Product Analysis and Purification:

-

Harvest the culture broth and separate the supernatant from the cell biomass by centrifugation.

-

Acidify the supernatant to protonate the 3-hydroxybutyric acid.

-

Extract the (R)-3-HB from the acidified supernatant using an organic solvent.

-

Analyze the product concentration and enantiomeric purity using HPLC with a chiral column or GC-MS after derivatization.

-

Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a classic biocatalytic method that relies on the ability of an enzyme, typically a lipase, to selectively react with one enantiomer of a racemic mixture faster than the other. For producing (R)-EHB, this is often achieved by the transesterification of racemic ethyl 3-hydroxybutyrate, where the lipase selectively acylates the (S)-enantiomer.

The process yields two valuable products: the unreacted (R)-ethyl 3-hydroxybutyrate and the newly formed (S)-ethyl 3-acetoxybutyrate. These can be separated, and the (R)-ester can be hydrolyzed to (R)-3-HB. Candida antarctica lipase B (CAL-B) is highly effective for this resolution.[9][10]

Data on Lipase-Catalyzed Resolution

This method is characterized by high enantiomeric excess for both the remaining substrate and the product when the reaction is stopped at approximately 50% conversion.

| Enzyme | Reaction Type | Substrate | Key Result | Reference |

| Candida antarctica Lipase B (CAL-B) | Acetylation | Racemic EHB | >96% e.e. for (S)-EHB at 60% conversion | [10] |

| Candida antarctica Lipase B (CAL-B) | Transesterification | Racemic EHB + (R)-1,3-butanediol | Produces (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | [9] |

| Pseudomonas fluorescens Lipase | Hydrolysis | Ethyl 3-phenylbutanoate | 98% e.e. (acid), 99% e.e. (ester) at 50% conversion | [11] |

Experimental Protocol: Kinetic Resolution of (±)-Ethyl 3-Hydroxybutyrate

This protocol is based on the two-step resolution process using immobilized Candida antarctica lipase B (CAL-B).[10]

-

Enantioselective Acetylation (First Stage):

-

Charge a reactor with racemic ethyl 3-hydroxybutyrate (HEB) and vinyl acetate (as the acyl donor). The reaction is often run solvent-free to maximize throughput.[10]

-

Add immobilized CAL-B to the mixture.

-

Maintain the reaction at a controlled temperature (e.g., 30-40°C) with stirring.

-

Monitor the reaction progress by GC until approximately 60% of the starting material is consumed. At this point, the remaining HEB will be highly enriched in the (R)-enantiomer, and the product will be (S)-ethyl 3-acetoxybutyrate.

-

Separate the enzyme from the reaction mixture by filtration.

-

Separate the unreacted (R)-EHB from the (S)-ethyl 3-acetoxybutyrate by fractional distillation.

-

-

Alcoholysis of Enriched (R)-Ester (Optional Second Stage):

-

The above process yields (S)-product and (R)-substrate. To obtain (R)-EHB from an enriched mixture of its acetate, a reverse reaction (alcoholysis) can be performed.[10]

-

Take the (R)-enriched ethyl 3-acetoxybutyrate, dissolve it in ethanol, and add the same CAL-B enzyme.

-

The lipase will catalyze the removal of the acetyl group, yielding optically pure (R)-EHB.[10]

-

-

Purification and Final Hydrolysis:

-

The optically enriched (R)-EHB obtained from the resolution is purified by distillation.

-

The purified ester is then hydrolyzed using standard acidic or basic conditions to yield the final (R)-3-hydroxybutyric acid.

-

References

- 1. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotechnological production of (R)-3-hydroxybutyric acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.hw.ac.uk [pure.hw.ac.uk]

- 4. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]

- 9. mdpi.com [mdpi.com]

- 10. afishman.net.technion.ac.il [afishman.net.technion.ac.il]

- 11. almacgroup.com [almacgroup.com]

Sodium (R)-3-hydroxybutanoate precursors and derivatives

An In-depth Technical Guide to Sodium (R)-3-hydroxybutanoate: Precursors, Derivatives, and Core Applications

Introduction

This compound, the sodium salt of the chiral molecule (R)-3-hydroxybutanoic acid, is a key ketone body and a versatile building block in biotechnology and drug development. As a naturally occurring metabolite, it is central to fatty acid metabolism in various organisms, from bacteria to humans.[1][2] In microorganisms, it serves as the monomeric unit for the biopolymer polyhydroxybutyrate (PHB), a biodegradable plastic.[3][4] In animals, it functions as a crucial energy source during periods of low glucose availability and acts as a signaling molecule with significant regulatory functions.[5][6] This guide provides a comprehensive technical overview of the precursors, synthesis, derivatives, and biological roles of this compound for researchers, scientists, and professionals in drug development.

Precursors and Synthesis of (R)-3-hydroxybutanoate

The production of (R)-3-hydroxybutanoate can be broadly categorized into two main routes: microbial biosynthesis and chemical synthesis.

Microbial Biosynthesis

Microorganisms are a primary source of (R)-3-hydroxybutanoate, typically in its polymerized form, poly-(R)-3-hydroxybutyrate (PHB). PHB is a natural polyester accumulated by various bacteria like Cupriavidus necator (formerly Ralstonia eutropha), Bacillus megaterium, and photosynthetic cyanobacteria as an intracellular carbon and energy storage material, often in response to physiological stress or nutrient limitation.[3][7] The monomer, (R)-3-hydroxybutanoic acid, can then be obtained through the controlled depolymerization of PHB.[4][8]

The biosynthetic pathway begins with the central metabolite acetyl-CoA.[7][9]

-

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by the enzyme β-ketothiolase (encoded by the phaA gene).[7]

-

Reduction: Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by the NADPH-dependent enzyme acetoacetyl-CoA reductase (encoded by the phaB gene).[7]

-

Polymerization: Finally, PHB synthase (encoded by the phaC gene) polymerizes the (R)-3-hydroxybutyryl-CoA monomers to form PHB.[7]

The accumulated PHB granules can be harvested by disrupting the cells.[3] The monomer can then be recovered from the polymer.

Chemical Synthesis

Chemical synthesis offers an alternative route, providing high purity and control over the final product.

-

From Poly-(R)-3-hydroxybutyrate (PHB): The biopolymer PHB can be depolymerized to obtain monomeric (R)-3-hydroxybutanoic acid or its esters. This is typically achieved through acidic or basic hydrolysis or alcoholysis.[8]

-

Asymmetric Hydrogenation: A common and efficient method is the asymmetric hydrogenation of acetoacetate esters (e.g., methyl or ethyl acetoacetate). This reaction uses chiral catalysts, such as ruthenium complexes, to produce the desired (R)-enantiomer with high enantiomeric excess (ee).[10][11] The resulting ester can then be hydrolyzed to yield this compound.

The table below summarizes key data from representative chemical synthesis methods.

| Precursor | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Ethyl 3-oxobutanoate | Ruthenium Complex / Hydrogenation | Ethyl (R)-3-hydroxybutanoate | 98.5 | 94.5 | [10] |

| Methyl 3-oxobutanoate | Ruthenium Complex / Hydrogenation | Methyl (R)-3-hydroxybutanoate | 94.7 | 94.0 | [10][11] |

| Poly-(R)-3-hydroxybutyrate | p-Toluenesulfonic acid / Methanolysis | Methyl (R)-3-hydroxybutanoate | - | >97 | [8] |

| Ethyl acetoacetate | Baker's Yeast Reduction | Ethyl (S)-3-hydroxybutanoate | 59-76 | 85 | [12] |

Key Derivatives of (R)-3-hydroxybutanoate

The core structure of (R)-3-hydroxybutanoate can be modified to create various derivatives with distinct properties and applications.

-

Esters: Methyl, ethyl, and butyl esters are common derivatives.[8][10] The ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a notable example, designed as an exogenous ketone supplement to efficiently deliver two molecules of (R)-3-hydroxybutyrate upon hydrolysis in the body.[13][14][15]

-

Polymers: Poly-(R)-3-hydroxybutyrate (PHB) is the most significant polymer derivative, valued for its biodegradability. Copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), are also produced to modify the physical properties of the bioplastic.[3][16]

-

Salts: Besides the sodium salt, other mineral salts like potassium, calcium, and magnesium (R)-3-hydroxybutanoate have been synthesized. These are often used in exogenous ketone salt formulations.[10][11]

The following diagram illustrates the relationship between precursors, the core molecule, and its principal derivatives.

Applications and Biological Significance

Exogenous Ketone Supplementation

This compound and its ester derivatives are widely used as exogenous ketone supplements to induce a state of nutritional ketosis without the need for a strict ketogenic diet.[5][17] This has applications in enhancing physical and cognitive performance, as well as potential therapeutic uses.[18][19] Upon ingestion, these compounds elevate blood levels of D-β-hydroxybutyrate (the biologically active form), which can be used by tissues like the brain and muscles as an alternative energy source to glucose.[5][13]

Studies comparing ketone salts (KS) and ketone esters (KE) show that esters lead to a significantly higher and more sustained elevation of blood D-β-hydroxybutyrate.[13][20]

| Supplement Type | Dose (g of βHB) | Peak D-βHB (Cmax) (mM) | Time to Baseline (h) | Effect on Blood pH | Reference |

| Ketone Ester (KE) | ~12-24 g | 2.8 ± 0.2 | 3-4 | Decrease | [13][20] |

| Ketone Salt (KS) | ~12-24 g | 1.0 ± 0.1 | 3-4 | Increase | [13][20] |

Signaling Molecule and Therapeutic Potential